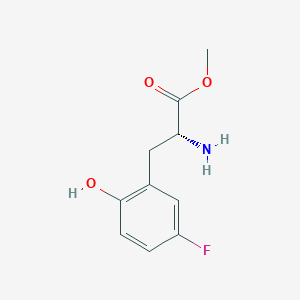
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and halogenated aromatic ring, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a halogenated benzene derivative.
Halogenation: Introduction of chlorine and fluorine atoms to the aromatic ring.
Amination: Introduction of the amino group through nucleophilic substitution.
Hydroxylation: Introduction of the hydroxyl group at the appropriate position.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.
Enzymatic Synthesis: Utilizing enzymes to achieve stereoselective synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the aromatic ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Interaction: Investigated for its interactions with proteins and other biomolecules.
Medicine
Pharmaceutical Development: Explored as a potential drug candidate for various therapeutic applications.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways through inhibition or activation of target molecules.
Effects: Resulting in changes in cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL: Lacks the fluorine atom, affecting its reactivity and applications.
(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL: Lacks the chlorine atom, leading to different chemical properties.
(1S)-1-Amino-1-(3-chloro-5-bromophenyl)propan-2-OL: Contains a bromine atom instead of fluorine, altering its reactivity.
Uniqueness
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChI Key |
FTSOYUUFUORFAW-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=CC(=C1)Cl)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)







![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)




